

Application Notes: Utilizing GMQ to Elucidate ASIC3 Channel Kinetics

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Compound of Interest

Compound Name: GMQ

Cat. No.: B1671975

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Introduction

Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in sensory neuron function, implicated in pain perception, mechanosensation, and chemosensation. As a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, ASIC3 is a proton-gated cation channel. A hallmark of ASIC3 is its complex kinetics, including a transient peak current followed by a sustained current in response to extracellular acidification.[1] Understanding the nuances of ASIC3 channel gating is paramount for developing targeted therapeutics for pain and other sensory disorders. 2-guanidine-4-methylquinazoline (**GMQ**) has emerged as a valuable pharmacological tool for dissecting the intricate kinetics of ASIC3.[1][2] Unlike protons, **GMQ** can activate ASIC3 at physiological pH, providing a unique avenue to study the channel's non-proton-gated activation and modulation.[1][3]

Pharmacological Profile of **GMQ** on ASIC3

GMQ exhibits a multifaceted interaction with ASIC3 channels:

- **Activation at Neutral pH:** **GMQ** can induce a sustained inward current through ASIC3 channels at a physiological pH of 7.4.[1][3] This activation is attributed to **GMQ**'s interaction with a non-proton ligand sensor domain on the channel.[1]
- **Potentiation of Proton-Gated Currents:** In the presence of mild acidosis (e.g., pH 7.0), **GMQ** potentiates the proton-gated currents of ASIC3, significantly increasing the sustained component of the current.

- **Modulation of Gating Properties:** **GMQ** distinctively alters the pH-dependent gating of ASIC3. It induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of steady-state desensitization (SSD).^{[2][4][5]} This dual action widens the "window" of pH where the activation and inactivation curves overlap, resulting in a larger sustained "window current."^{[2][4][5]}

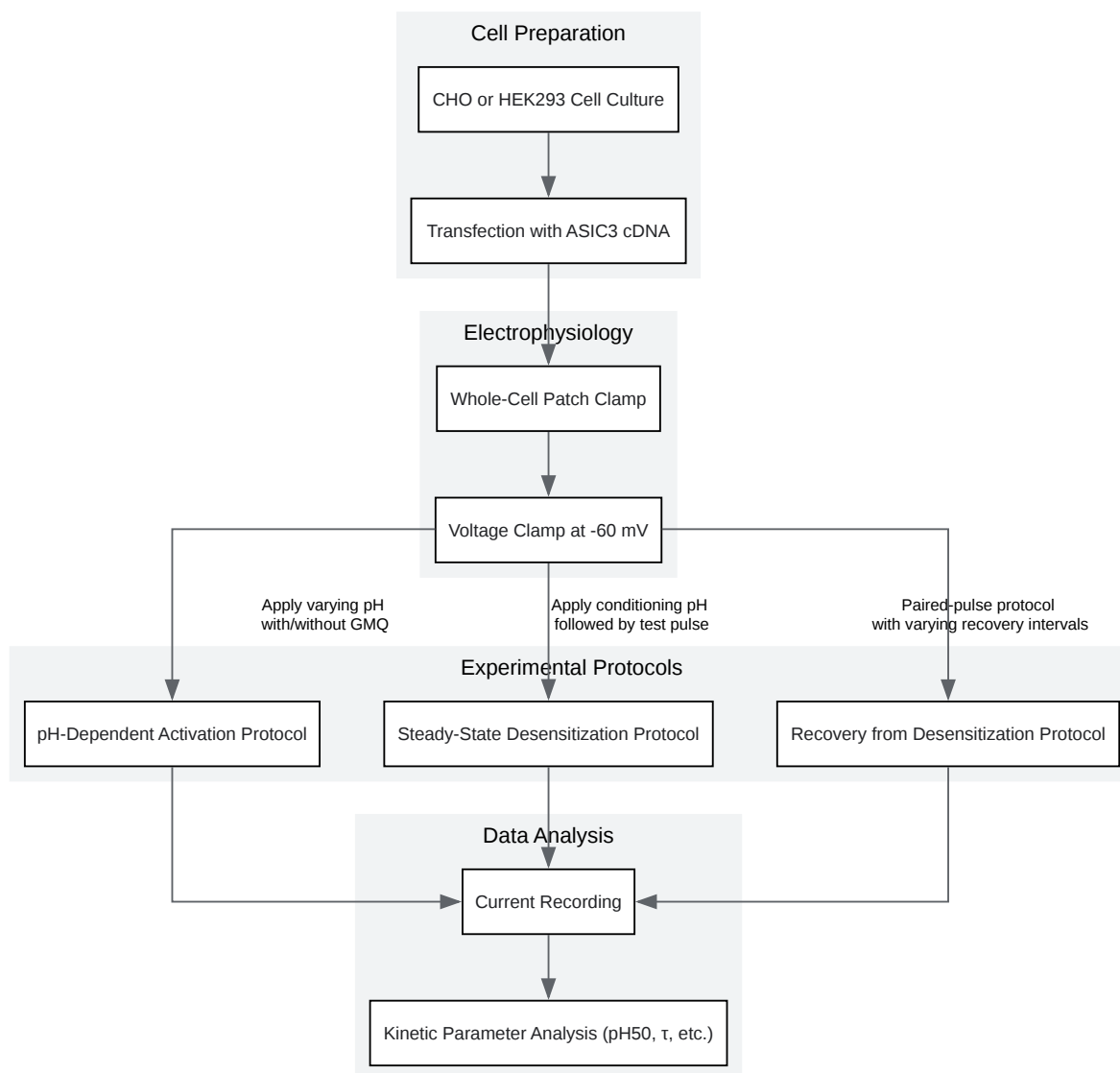
These unique properties make **GMQ** an invaluable tool for researchers studying the kinetic properties of ASIC3, including activation, desensitization, and recovery from desensitization.

Data Presentation

The following table summarizes the quantitative effects of **GMQ** on the kinetic parameters of rat ASIC3 channels, as determined by whole-cell patch-clamp electrophysiology.

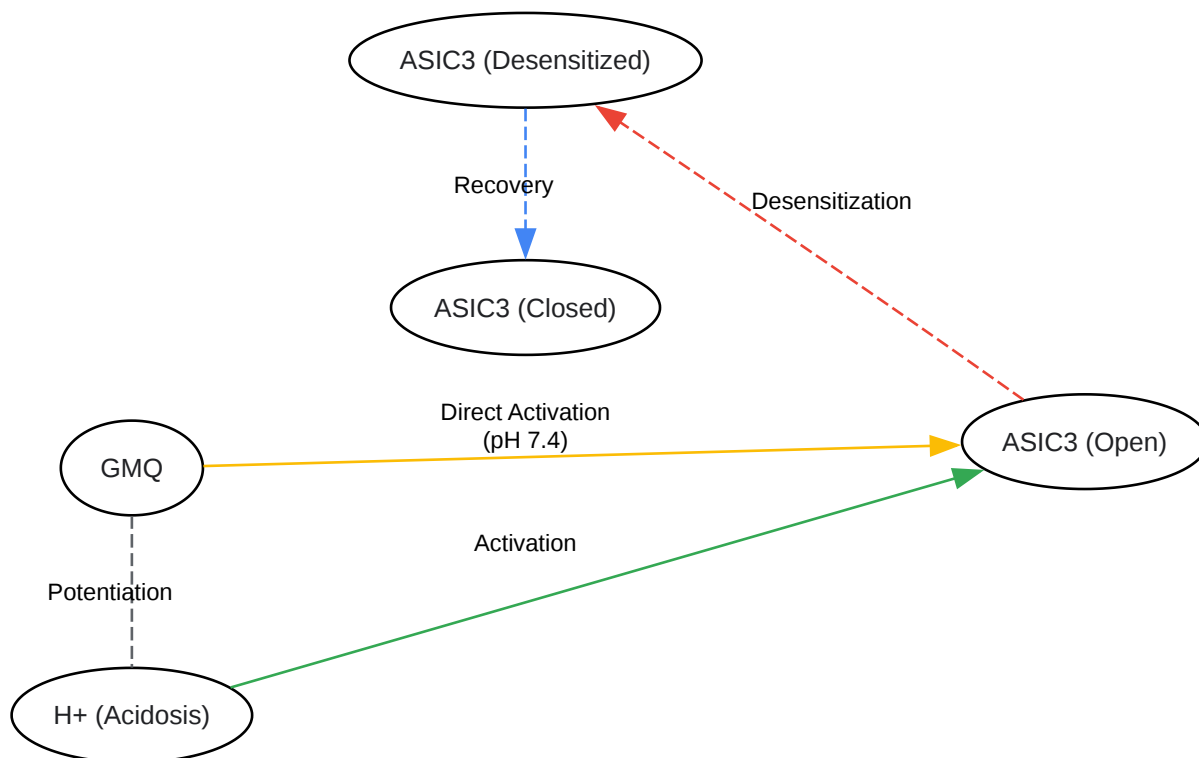
Parameter	Condition	Value	Hill Coefficient (nH)	Reference
pH of Half-Maximal Activation (pH50)	Control	6.7	4.3	[6]
+ 1 mM GMQ	Alkaline Shift	Decreased Steepness	[2]	
pH of Half-Maximal Inactivation (pH50)	Control	~7.1	N/A	[7]
+ 1 mM GMQ	Acidic Shift	N/A	[2][5]	
Current Inhibition (IC50)	High GMQ Concentration	6.74 ± 0.83 mM	N/A	[5]
Unitary Current Amplitude (-60 mV)	Control	1.57 ± 0.29 pA	N/A	[5]
+ 0.5 mM GMQ	0.97 ± 0.21 pA	N/A	[5]	

Mandatory Visualizations



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Experimental workflow for studying ASIC3 kinetics using **GMQ**.



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ASIC3 activation and modulation by protons and **GMQ**.

Experimental Protocols

1. Cell Culture and Transfection

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable for heterologous expression of ASIC3.
- Culture Medium: F-12K Medium (for CHO) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Transfection:
 - Co-transfect cells with a plasmid encoding rat or human ASIC3 and a marker plasmid (e.g., pEGFP) at a ratio of 10:1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

- Plate cells onto glass coverslips in 35 mm dishes 24 hours before transfection.
- Perform electrophysiological recordings 24-48 hours post-transfection.

2. Whole-Cell Patch-Clamp Electrophysiology

- Solutions:
 - Intracellular Solution (in mM): 100 KCl, 10 EGTA, 40 HEPES, 5 MgCl₂, 2 Na₂ATP, and 0.3 Na₃GTP. Adjust pH to 7.4 with KOH.[6]
 - Extracellular Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 MES.[6] Adjust pH to desired values (e.g., 8.0, 7.4, 7.0, 6.8, 6.5, 6.0, 5.5, 5.0) with tetramethylammonium hydroxide (TMA-OH) and balance osmolarity with TMA-Cl.[6]
- Recording Setup:
 - Use a patch-clamp amplifier and a data acquisition system.
 - Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
 - Maintain a holding potential of -60 mV or -70 mV.[6]
 - Ensure a rapid solution exchange system (<50 ms) for precise application of different pH solutions and **GMQ**.

3. Experimental Procedures for Kinetic Analysis

- pH-Dependent Activation:
 - Perfuse the cell with a conditioning solution of pH 8.0.
 - Apply test solutions with decreasing pH values (e.g., from 7.6 to 5.0) for 5 seconds.
 - Record the peak current amplitude at each pH.

- Repeat the protocol in the presence of a known concentration of **GMQ** (e.g., 1 mM) in the test solutions.
- Normalize the peak currents to the maximal current and plot against the pH to generate concentration-response curves.
- Fit the curves with the Hill equation to determine the pH50 and Hill coefficient.
- Steady-State Desensitization (SSD):
 - Hold the cell at a baseline pH of 8.0.
 - Apply a conditioning pre-pulse of varying pH (e.g., from 7.6 to 6.5) for 30-60 seconds to induce desensitization.
 - Immediately apply a test pulse of a strongly activating pH (e.g., pH 6.0) for 5 seconds to measure the fraction of non-desensitized channels.
 - Allow for full recovery at pH 8.0 between conditioning pulses.
 - Repeat the protocol with **GMQ** in the conditioning solutions.
 - Normalize the test pulse currents to the control current (elicited after a pH 8.0 pre-pulse) and plot against the conditioning pH.
 - Fit the data with the Hill equation to determine the pH50 of SSD.
- Recovery from Desensitization:
 - Apply a paired-pulse protocol.
 - Induce desensitization with a prolonged application of an activating pH (e.g., pH 6.0 for 10-15 seconds).
 - Return the cell to a recovery solution (e.g., pH 7.4) for varying durations (e.g., 0.5 to 30 seconds).
 - Apply a second identical test pulse at the activating pH.

- Measure the ratio of the peak amplitude of the second pulse to the first pulse.
- Repeat the protocol with **GMQ** present in the recovery solution.
- Plot the recovery ratio as a function of the recovery interval and fit with a single exponential function to determine the time constant of recovery (τ).
- Activation and Desensitization Kinetics:
 - To measure the activation rate, fit the rising phase of the current with a single exponential function.
 - To measure the desensitization rate, fit the decaying phase of the current with a single or double exponential function to obtain the time constant(s) (τ).
 - Compare these time constants in the absence and presence of **GMQ**. **GMQ** is expected to slow the rate of desensitization.

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